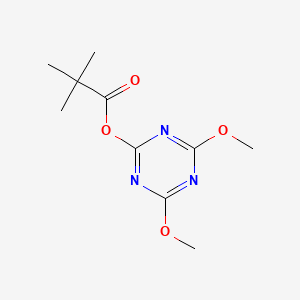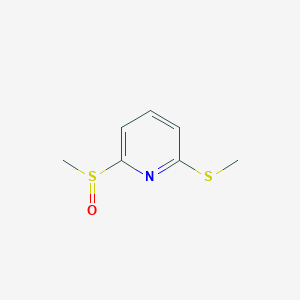
2-(Methanesulfinyl)-6-(methylsulfanyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methanesulfinyl)-6-(methylsulfanyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with methanesulfinyl and methylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methanesulfinyl)-6-(methylsulfanyl)pyridine typically involves the functionalization of a pyridine ringThe reaction conditions often require the use of specific catalysts and solvents to facilitate the substitution and ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using shape-selective catalysts such as ZSM-5 zeolite. These methods allow for efficient and scalable production, which is essential for meeting the demands of various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methanesulfinyl)-6-(methylsulfanyl)pyridine undergoes several types of chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to yield sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to various functionalized derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfone derivatives from oxidation, sulfide derivatives from reduction, and various substituted pyridine derivatives from nucleophilic substitution .
Applications De Recherche Scientifique
2-(Methanesulfinyl)-6-(methylsulfanyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-(Methanesulfinyl)-6-(methylsulfanyl)pyridine exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridine derivatives such as 2-(Methylsulfanyl)pyridine and 2-(Methanesulfonyl)pyridine. These compounds share structural similarities but differ in their functional groups and chemical properties .
Uniqueness
This dual functionality allows for a broader range of chemical transformations and applications compared to its simpler counterparts .
Propriétés
Numéro CAS |
92686-22-1 |
|---|---|
Formule moléculaire |
C7H9NOS2 |
Poids moléculaire |
187.3 g/mol |
Nom IUPAC |
2-methylsulfanyl-6-methylsulfinylpyridine |
InChI |
InChI=1S/C7H9NOS2/c1-10-6-4-3-5-7(8-6)11(2)9/h3-5H,1-2H3 |
Clé InChI |
COETZJBDJXXSCZ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=CC=C1)S(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


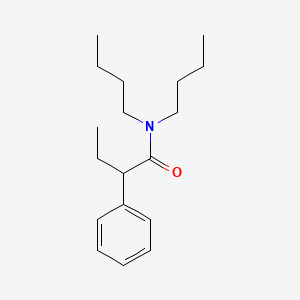
![5-Amino-4-methoxythieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14350423.png)
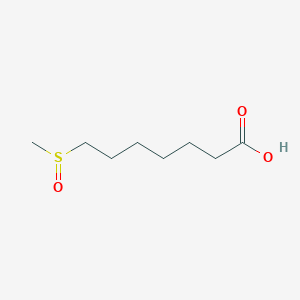
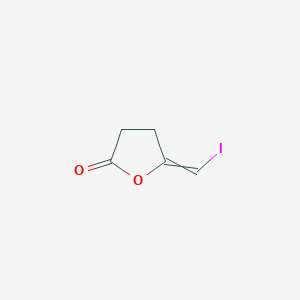
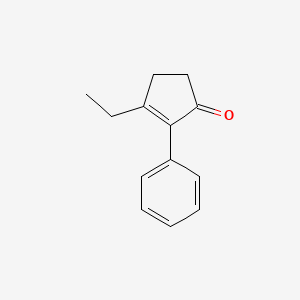
![4-[2-Chloro-4-(dimethylamino)phenyl]-2-oxobut-3-enoic acid](/img/structure/B14350438.png)
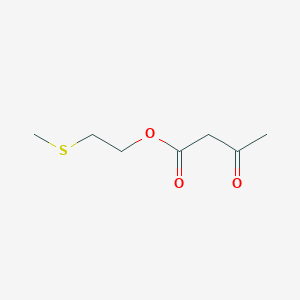
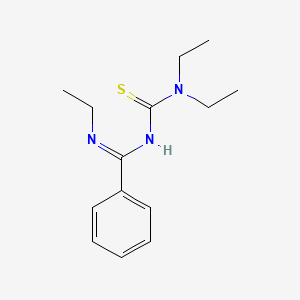

![N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide](/img/structure/B14350459.png)
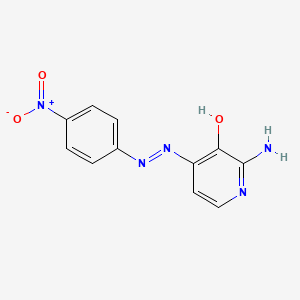
![3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline](/img/structure/B14350478.png)
![N-ethyl-1-(oxolan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14350479.png)
